5-benzyl-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
説明
This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic system comprising a pyrazole fused with a quinoline nucleus. Its structure features a benzyl group at position 5, a 4-fluorophenyl substituent at position 3, and a [1,3]dioxolo ring fused at positions 4 and 5 of the quinoline moiety. Pyrazolo[4,3-c]quinolines are pharmacologically significant, with documented roles as anticancer agents, anti-inflammatory agents, benzodiazepine receptor ligands, and cyclooxygenase-2 (COX-2) inhibitors . The presence of the 4-fluorophenyl group enhances bioavailability and target specificity, while the benzyl moiety may influence lipophilicity and membrane permeability .
特性
IUPAC Name |
8-benzyl-5-(4-fluorophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-17-8-6-16(7-9-17)23-19-13-28(12-15-4-2-1-3-5-15)20-11-22-21(29-14-30-22)10-18(20)24(19)27-26-23/h1-11,13H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSLOHIZGSASAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a quinoline derivative under acidic or basic conditions.
Introduction of the Dioxolo Group: The dioxolo group can be introduced via a cyclization reaction involving a diol and a suitable electrophile.
Benzylation and Fluorophenyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the quinoline ring or the fluorophenyl group, potentially leading to the formation of dihydroquinoline or defluorinated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as sodium hydride (NaH) for deprotonation and various halides or boronic acids for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include a variety of substituted quinoline derivatives, benzyl alcohols, and fluorophenyl derivatives.
科学的研究の応用
Anti-inflammatory Applications
Research indicates that 5-benzyl-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline exhibits significant anti-inflammatory properties:
- Mechanism of Action : The compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced nitric oxide (NO) production in inflammatory models.
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| This compound | TBD | TBD |
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline | 0.39 | 9% |
| 4-(3-amino-1H-pyrazolo[4,3-c]-quinolin-4-ylamino)benzoic acid | TBD | TBD |
Anticancer Potential
The anticancer activity of this compound has been explored in various studies:
- Cell Lines Tested : Demonstrated cytotoxicity against breast (MCF7), lung (H460), and colon cancer (HCT116) cell lines.
- Mechanism of Action : The anticancer effects are believed to be mediated through oxidative stress-induced DNA damage and apoptosis.
Table 2: Summary of Anticancer Activity
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | TBD | Oxidative stress |
| H460 | TBD | DNA damage |
| HCT116 | TBD | Apoptosis |
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of pyrazoloquinolines:
- LPS-induced Inflammation Study : Modifications in structure significantly affected the inhibitory potency on NO production.
- Cytotoxicity Evaluation : Assessment of various derivatives on cancer cell lines established correlations between structural features and biological activity.
作用機序
The mechanism of action of 5-benzyl-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context but may include inhibition of key enzymes or modulation of receptor activity.
類似化合物との比較
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of pyrazoloquinoline derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]Quinoline Derivatives
Key Observations :
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound enhances receptor binding affinity compared to non-halogenated analogues, as fluorine’s electronegativity improves dipole interactions . Benzyl vs. Fluorobenzyl Substituents: Compounds with 4-fluorobenzyl groups (e.g., entry 3) exhibit stronger anti-angiogenic activity (IC₅₀ < 10 μM in CAM assays) than benzyl-substituted derivatives, likely due to improved cellular uptake .
Impact of Fused Ring Systems: The [1,3]dioxolo ring (target compound) increases metabolic stability compared to [1,4]dioxino-fused derivatives (entries 2, 3), which may undergo faster oxidative degradation .
Therapeutic Indices: Introduction of primary amino groups (e.g., in 3,4-diamino derivatives) significantly boosts therapeutic indices by enhancing water solubility and target selectivity .
生物活性
5-benzyl-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazoloquinoline class, which is known for diverse pharmacological properties including anti-inflammatory, anticancer, and antimicrobial activities. The unique structure of this compound, characterized by the presence of a dioxole and pyrazole framework along with a fluorophenyl group, suggests it may interact with various biological targets.
Molecular Structure
- Molecular Formula : C24H16FN3O2
- Molecular Weight : 397.409 g/mol
- CAS Number : 866345-00-8
The presence of the fluorine atom enhances metabolic stability and binding affinity to biological targets, making this compound particularly interesting for drug development .
Biological Activities
Research indicates that compounds within the pyrazoloquinoline class exhibit a range of biological activities:
-
Anti-inflammatory Activity :
- Compounds similar to this compound have shown significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells. This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
- The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring can modulate the anti-inflammatory potency .
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives of pyrazoloquinolines exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed IC50 values comparable to established chemotherapeutics like cisplatin .
- The anticancer mechanisms include modulation of cell cycle regulators and apoptosis pathways, such as altering the expression of BCL-2 and BAX genes .
- Antimicrobial Activity :
The biological activity of this compound likely involves interactions with key molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites, potentially inhibiting their activity or altering their function.
Table 1: Summary of Biological Activities
Q & A
Q. Key Intermediates :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, EtOH, reflux | 60–75 | |
| Dioxolo Cyclization | Acetic acid, 120°C | 55–65 | |
| Benzylation | Benzyl bromide, K₂CO₃, DMF | 70–80 |
Basic: How is the structural identity of this compound confirmed post-synthesis?
Answer:
Structural confirmation relies on:
Spectroscopic Analysis :
- ¹H/¹³C NMR : Assignments of aromatic protons (e.g., fluorophenyl δ 7.2–7.8 ppm) and dioxolo methylene (δ 5.9–6.1 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., m/z 480.28 for C₂₅H₂₈N₄O₆ derivatives) .
X-Ray Crystallography : Resolves bond angles and confirms fused ring geometry .
Q. Table 2: Key NMR Assignments
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| OCH₂O (dioxolo) | 5.93 | Singlet | |
| 4-Fluorophenyl | 7.40–7.98 | Doublet | |
| Pyrazoline-H | 3.48–5.35 | Multiplet |
Advanced: How do substituents like the 4-fluorophenyl and benzyl groups influence the compound's biological activity?
Answer:
Q. Methodological Approach :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituent variations (e.g., chloro, methoxy) and compare IC₅₀ values in enzymatic assays .
- Computational Docking : Predict binding modes of fluorophenyl derivatives with targets like GABA receptors .
Advanced: What strategies are effective in resolving contradictory data regarding this compound's mechanism of action?
Answer:
Orthogonal Assays : Validate target engagement using both enzymatic (e.g., fluorescence polarization) and cell-based (e.g., calcium flux) assays .
Metabolite Profiling : Identify active metabolites via LC-MS to rule out off-target effects .
Crystallographic Studies : Resolve target-ligand co-structures to confirm binding poses (e.g., PDB ID 3YY) .
Case Study : Discrepancies in anticonvulsant activity were resolved by correlating metabolic stability (CYP450 profiling) with in vivo efficacy .
Basic: What are the primary in vitro assays used to evaluate the bioactivity of this compound?
Answer:
Q. Table 3: Example Bioactivity Data
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | JAK2 | 0.45 | |
| Anticonvulsant | MES Model | ED₅₀ = 12 mg/kg |
Advanced: How can computational modeling aid in understanding the binding interactions of this compound with biological targets?
Answer:
- Molecular Docking : Predict binding poses using software like AutoDock Vina, leveraging fluorophenyl halogen bonds .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity .
Example : Docking of the dioxolo group into a hydrophobic pocket of quinoline-binding proteins explained enhanced affinity .
Advanced: What are the challenges in optimizing the pharmacokinetic properties of this compound, and how can they be addressed?
Answer:
Challenges :
- Low aqueous solubility (logP > 4) due to aromatic substituents.
- CYP450-mediated metabolism reducing half-life.
Q. Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
